Desmethyl Gabazine

Description

BenchChem offers high-quality Desmethyl Gabazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethyl Gabazine including the price, delivery time, and more detailed information at info@benchchem.com.

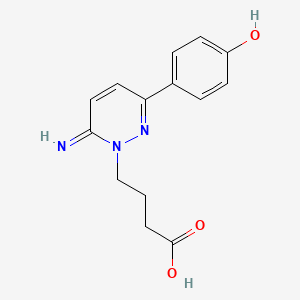

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(4-hydroxyphenyl)-6-iminopyridazin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c15-13-8-7-12(10-3-5-11(18)6-4-10)16-17(13)9-1-2-14(19)20/h3-8,15,18H,1-2,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBZOXNFDJCREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=N)C=C2)CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675809 | |

| Record name | 4-[6-Imino-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-3,6-dihydropyridazin-1(2H)-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835870-49-0 | |

| Record name | 4-[6-Imino-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-3,6-dihydropyridazin-1(2H)-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desmethyl Gabazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of desmethyl gabazine, a close structural analog of the potent and widely utilized GABA-A receptor antagonist, gabazine (SR-95531). While gabazine has been a cornerstone tool in neuroscience research for decades, desmethyl gabazine remains a less-characterized molecule with significant potential. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the chemical structure, properties, and a plausible synthetic pathway for desmethyl gabazine. A significant portion of this guide is dedicated to a comparative analysis with its parent compound, gabazine, to infer its pharmacological activity and guide future experimental design. The overarching goal is to equip the scientific community with the foundational knowledge required to explore the unique therapeutic and research applications of desmethyl gabazine.

Introduction: The Significance of GABA-A Receptor Antagonists and the Emergence of Desmethyl Gabazine

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its dysregulation is implicated in a multitude of neurological and psychiatric disorders, making it a critical target for therapeutic intervention. Competitive antagonists of the GABA-A receptor, such as gabazine, have been instrumental in elucidating the physiological roles of GABAergic signaling and in the preclinical evaluation of novel therapeutics.

Gabazine (also known as SR-95531) is a selective and competitive antagonist that acts at the GABA binding site of the GABA-A receptor.[1][2][3] Its utility in research is well-established, where it is frequently used to block GABA-A receptor-mediated inhibitory postsynaptic currents.[2] Desmethyl gabazine, as its name suggests, is the demethylated analog of gabazine, featuring a hydroxyl group in place of the methoxy group on the phenyl ring. This seemingly minor structural modification has the potential to significantly alter the compound's physicochemical properties and its interaction with the GABA-A receptor, thereby offering a unique pharmacological profile that warrants thorough investigation.

This guide will provide a detailed examination of desmethyl gabazine, beginning with its fundamental chemical properties and a proposed synthetic route. Subsequently, it will delve into a comparative analysis with gabazine to hypothesize its mechanism of action and pharmacological characteristics. This document aims to be a catalyst for further research into this promising, yet understudied, molecule.

Chemical Structure and Properties: A Comparative Overview

The key distinction between gabazine and desmethyl gabazine lies in the substituent on the phenyl ring. This difference influences several key chemical properties.

Chemical Structure

Below are the chemical structures of desmethyl gabazine and its parent compound, gabazine.

Physicochemical Properties

The presence of a hydroxyl group in desmethyl gabazine, as opposed to a methoxy group in gabazine, is expected to increase its polarity and capacity for hydrogen bonding. These differences are summarized in the table below.

| Property | Desmethyl Gabazine | Gabazine (SR-95531) | Reference(s) |

| IUPAC Name | 4-(3-(4-Hydroxyphenyl)-6-iminopyridazin-1(6H)-yl)butanoic acid | 4-[6-Imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoic acid;hydrobromide | [This guide],[4] |

| CAS Number | 835870-49-0 | 104104-50-9 | [This guide],[4] |

| Molecular Formula | C₁₄H₁₅N₃O₃ | C₁₅H₁₈BrN₃O₃ | [This guide],[4] |

| Molecular Weight | 273.29 g/mol | 368.23 g/mol | [This guide],[4] |

| SMILES String | O=C(O)CCCN1C(C=CC(C2=CC=C(O)C=C2)=N1)=N | COC1=CC=C(C=C1)C2=NN(C(=N)C=C2)CCCC(=O)O.Br | [This guide],[4] |

Synthesis of Desmethyl Gabazine: A Proposed Pathway

Proposed Synthetic Workflow

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on similar reported syntheses.[5] Optimization of reaction conditions would be necessary for achieving high yields and purity.

Step 1: Suzuki-Miyaura Cross-Coupling

-

To a solution of 3-amino-6-chloropyridazine (1 eq) and 4-hydroxyphenylboronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain 3-amino-6-(4-hydroxyphenyl)pyridazine.

Step 2: N(2)-Alkylation

-

To a solution of 3-amino-6-(4-hydroxyphenyl)pyridazine (1 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃, 2-3 eq) and ethyl 4-bromobutanoate (1.5 eq).

-

Heat the reaction mixture at 60-80 °C for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield ethyl 4-(3-(4-hydroxyphenyl)-6-aminopyridazin-1(6H)-ylidene)butanoate.

Step 3: Acid Hydrolysis

-

Dissolve the ester from Step 2 in a mixture of a suitable alcohol (e.g., ethanol) and aqueous acid (e.g., 6N HCl).

-

Heat the reaction mixture at reflux for 4-8 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃).

-

The product may precipitate upon neutralization. If not, extract the product with a suitable organic solvent.

-

Purify the final product, desmethyl gabazine, by recrystallization or column chromatography.

Mechanism of Action and Pharmacological Properties: A Comparative Perspective

Due to the limited availability of direct experimental data for desmethyl gabazine, its pharmacological profile is largely inferred from the extensive research on its parent compound, gabazine.

Gabazine: A Well-Characterized GABA-A Receptor Antagonist

Gabazine is a potent and selective competitive antagonist of GABA-A receptors.[3] It binds to the GABA recognition site on the receptor, preventing the binding of GABA and thereby inhibiting the opening of the chloride ion channel.[1] This action blocks the hyperpolarizing effect of GABA, leading to a reduction in inhibitory neurotransmission.

Key Pharmacological Data for Gabazine:

| Parameter | Value | Receptor/System | Reference(s) |

| IC₅₀ | ~0.2 µM | GABA-A Receptor | [3] |

| Mechanism | Competitive Antagonist | GABA-A Receptor | [1][3] |

Desmethyl Gabazine: Predicted Pharmacological Profile

The structural difference between desmethyl gabazine and gabazine—a hydroxyl group versus a methoxy group—is predicted to influence its interaction with the GABA-A receptor.

Predicted Effects of the Hydroxyl Group:

-

Increased Polarity: The hydroxyl group will increase the overall polarity of the desmethyl gabazine molecule. This could affect its ability to cross the blood-brain barrier and may alter its pharmacokinetic profile.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas the methoxy group in gabazine can only act as a hydrogen bond acceptor. This additional hydrogen bonding capability could lead to a different binding orientation or a stronger interaction with specific amino acid residues in the GABA binding pocket of the GABA-A receptor. This, in turn, could alter its binding affinity (Ki) and inhibitory potency (IC₅₀) compared to gabazine.

-

Subtype Selectivity: The diverse subunit composition of GABA-A receptors creates a variety of binding pockets. The unique hydrogen bonding potential of desmethyl gabazine might afford it a different selectivity profile for various GABA-A receptor subtypes compared to gabazine.

Hypothesis: The presence of the hydroxyl group in desmethyl gabazine may lead to a higher binding affinity for certain GABA-A receptor subtypes due to the potential for additional hydrogen bond interactions within the binding site. However, without empirical data, this remains a well-founded hypothesis requiring experimental validation.

Future Directions and Experimental Considerations

The lack of extensive data on desmethyl gabazine presents a significant opportunity for novel research. The following experimental approaches are recommended to fully characterize this compound.

In Vitro Characterization

-

Radioligand Binding Assays: Determine the binding affinity (Ki) of desmethyl gabazine for various GABA-A receptor subtypes using radioligand displacement assays with ligands such as [³H]muscimol or [³H]gabazine.

-

Electrophysiology: Utilize patch-clamp electrophysiology on cultured neurons or cells expressing specific GABA-A receptor subtypes to determine the IC₅₀ of desmethyl gabazine for inhibiting GABA-evoked currents. This will provide a functional measure of its antagonist potency.

-

Comparative Studies: Directly compare the binding affinity and functional antagonism of desmethyl gabazine and gabazine across a panel of GABA-A receptor subtypes to elucidate any differences in selectivity.

In Vivo Evaluation

-

Pharmacokinetic Studies: Investigate the absorption, distribution, metabolism, and excretion (ADME) profile of desmethyl gabazine in animal models to understand its bioavailability and brain penetration.

-

Behavioral Pharmacology: Assess the in vivo effects of desmethyl gabazine in established animal models of epilepsy, anxiety, and other neurological disorders to determine its therapeutic potential. Comparative studies with gabazine would be crucial to identify any unique behavioral effects.

Conclusion

Desmethyl gabazine represents an intriguing and under-explored analog of the well-established GABA-A receptor antagonist, gabazine. Its unique chemical structure, featuring a hydroxyl group, suggests the potential for a distinct pharmacological profile, including altered binding affinity, subtype selectivity, and pharmacokinetic properties. This technical guide has provided a comprehensive overview of its known chemical properties, a plausible synthetic route, and a predictive analysis of its mechanism of action based on a comparative approach with gabazine. It is our hope that this document will serve as a valuable resource and a catalyst for future research to unlock the full potential of desmethyl gabazine as a novel tool for neuroscience research and as a lead compound for the development of new therapeutics targeting the GABAergic system. The scientific community is strongly encouraged to undertake the experimental work necessary to validate the hypotheses presented herein and to fully characterize this promising molecule.

References

-

Gabazine - Wikipedia. (URL: [Link])

-

Chemical structure of gabazine (SR-95531). The GABA structural scaffold is boxed. - ResearchGate. (URL: [Link])

-

GABAA receptor activity shapes the formation of inhibitory synapses between developing medium spiny neurons - Frontiers. (URL: [Link])

-

Gabazine | C15H18BrN3O3 | CID 107895 - PubChem - NIH. (URL: [Link])

-

Gabazine - chemeurope.com. (URL: [Link])

-

GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PMC. (URL: [Link])

-

Synthesis and evaluation of highly potent GABA(A) receptor antagonists based on gabazine (SR-95531) - PubMed. (URL: [Link])

Sources

- 1. Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides | Journal of Bangladesh Academy of Sciences [banglajol.info]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators [mdpi.com]

An In-Depth Technical Guide to the Synthesis of SR-95531 (Gabazine) via an O-desmethyl Gabazine Precursor

This guide provides a comprehensive technical overview for the synthesis of SR-95531 (Gabazine), a potent and selective competitive antagonist of the GABAA receptor.[1][2][3] The described synthetic strategy proceeds through a key intermediate, O-desmethyl gabazine, offering a versatile and efficient pathway for researchers and professionals in drug development and neuroscience. This document provides not only a step-by-step methodology but also delves into the causal reasoning behind the experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction: The Significance of SR-95531 (Gabazine)

SR-95531, commonly known as gabazine, is an indispensable tool in neuroscience research.[1] As a selective antagonist of the GABAA receptor, it plays a crucial role in the study of inhibitory neurotransmission.[1] By blocking the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, SR-95531 allows for the precise investigation of neural circuits and the role of GABAergic signaling in various physiological and pathological processes.[4] Its high affinity and selectivity make it a superior alternative to other GABAA antagonists like bicuculline.[3] A robust and well-documented synthetic route is therefore essential for ensuring its availability for research and potential therapeutic development.

Synthetic Strategy: The O-desmethyl Gabazine Pathway

The synthesis of SR-95531 is a multi-step process that can be efficiently achieved through an O-desmethyl gabazine precursor. This strategy involves the initial construction of a pyridazine core, followed by the introduction of the characteristic side chain. The use of an O-desmethyl intermediate (a hydroxyphenyl derivative) allows for late-stage methylation to yield the final methoxyphenyl moiety of SR-95531. This approach can be advantageous for purification and can also be adapted for the synthesis of various analogues for structure-activity relationship (SAR) studies.[5][6]

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of SR-95531 via an O-desmethyl gabazine precursor.

Part 1: Synthesis of the O-desmethyl Gabazine Precursor

This section details the synthesis of the key intermediate, O-desmethyl gabazine. Each step is presented with a detailed protocol and an explanation of the underlying chemical principles.

Step 1: Monoamination of 3,6-Dichloropyridazine

The synthesis commences with the selective monoamination of commercially available 3,6-dichloropyridazine. This reaction is crucial for introducing the amino group that will ultimately form part of the gabazine scaffold.

Protocol:

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as n-butanol, add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 eq).

-

The reaction mixture is heated in a sealed vessel, for instance, using microwave irradiation (e.g., 120 °C for 30 minutes) or conventional heating (e.g., reflux for several hours).[7]

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization or column chromatography to yield 3-amino-6-chloropyridazine.

Expertise & Experience: The use of microwave irradiation significantly accelerates the reaction rate compared to conventional heating, leading to shorter reaction times and often improved yields.[7] The excess of ammonia is necessary to drive the reaction towards mono-substitution and minimize the formation of the di-amino product. The choice of a high-boiling point solvent like n-butanol is suitable for achieving the required reaction temperature.

Step 2: Suzuki-Miyaura Cross-Coupling

The second step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the hydroxyphenyl group at the 6-position of the pyridazine ring. This reaction is a cornerstone of modern organic synthesis due to its versatility and tolerance of a wide range of functional groups.

Protocol:

-

In a reaction vessel, combine 3-amino-6-chloropyridazine (1.0 eq), 4-hydroxyphenylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq), and a base such as sodium carbonate (2.0-3.0 eq).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux or using microwave irradiation (e.g., 100-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford 3-amino-6-(4-hydroxyphenyl)pyridazine.

Trustworthiness: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The use of a phosphine-ligated palladium catalyst is standard for this type of transformation. The aqueous base is crucial for the transmetalation step of the catalytic cycle. Performing the reaction under an inert atmosphere is critical to prevent the degradation of the palladium catalyst.

Step 3: N-Alkylation of the Pyridazine Core

With the core structure in place, the next step is the selective N-alkylation of the pyridazine ring with an appropriate side chain. This is a critical step that introduces the butyric acid moiety.

Protocol:

-

To a solution of 3-amino-6-(4-hydroxyphenyl)pyridazine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (2.0-3.0 eq).

-

To this suspension, add ethyl 4-bromobutyrate (1.1-1.5 eq) dropwise.

-

The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete.

-

The mixture is then cooled, filtered to remove the inorganic base, and the solvent is evaporated.

-

The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude ethyl ester of the O-desmethyl gabazine precursor, which can be purified by chromatography if necessary.

Expertise & Experience: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base. Potassium carbonate is a suitable and cost-effective base for this transformation. The reaction temperature is a critical parameter to balance the reaction rate and potential side reactions.

Step 4: Hydrolysis of the Ester

The final step in the synthesis of the O-desmethyl gabazine precursor is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol:

-

Dissolve the crude ethyl ester from the previous step in a mixture of a water-miscible solvent like methanol or ethanol and an aqueous solution of a base such as lithium hydroxide or sodium hydroxide (2.0-5.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).[7]

-

The organic solvent is removed under reduced pressure.

-

The aqueous solution is then acidified to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to yield O-desmethyl gabazine.

Trustworthiness: Basic hydrolysis is a standard and reliable method for the cleavage of esters. The subsequent acidification is crucial to protonate the carboxylate and precipitate the desired carboxylic acid. Washing the final product with cold water helps to remove any remaining inorganic salts.

Part 2: Conversion of O-desmethyl Gabazine to SR-95531

The final stage of the synthesis involves the methylation of the phenolic hydroxyl group of the O-desmethyl precursor to yield SR-95531.

Step 5: O-Methylation

This step is a standard O-methylation of a phenol.

Protocol:

-

Dissolve O-desmethyl gabazine (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

-

Add a base like potassium carbonate (2.0-3.0 eq) to the solution.

-

To this mixture, add a methylating agent such as methyl iodide or dimethyl sulfate (1.1-1.5 eq) dropwise.

-

Stir the reaction at room temperature or with gentle heating for several hours until the reaction is complete.

-

The reaction mixture is worked up by filtering the base and removing the solvent. The residue is then purified by recrystallization or column chromatography to afford the final product, SR-95531.

Expertise & Experience: The choice of methylating agent and base is important for the efficiency of the reaction. Methyl iodide is a common and effective methylating agent. The use of an excess of a mild base like potassium carbonate ensures the deprotonation of the phenol without causing unwanted side reactions.

Data Presentation and Characterization

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Signals (Key Peaks) |

| 3-Amino-6-chloropyridazine | C4H4ClN3 | 129.55 | Aromatic protons, NH2 protons |

| 3-Amino-6-(4-hydroxyphenyl)pyridazine | C10H9N3O | 187.20 | Aromatic protons (pyridazine and phenyl rings), NH2 protons, OH proton |

| O-desmethyl Gabazine | C14H15N3O3 | 273.29 | Aromatic protons, aliphatic protons of the side chain, NH proton, OH proton, COOH proton |

| SR-95531 (Gabazine) | C15H17N3O3 | 287.32 | Aromatic protons, aliphatic protons of the side chain, NH proton, OCH3 protons, COOH proton |

Note: The exact chemical shifts in 1H NMR will depend on the solvent used for analysis. Further characterization using 13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is recommended to confirm the structure and purity of the final compound.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis of SR-95531.

Conclusion

The synthesis of SR-95531 (gabazine) via an O-desmethyl gabazine precursor represents a logical and adaptable approach for obtaining this valuable neuroscientific tool. By breaking down the synthesis into manageable and well-understood reactions, researchers can reliably produce high-purity SR-95531. The principles and protocols outlined in this guide are intended to provide a solid foundation for the successful synthesis and further exploration of gabazine analogues. As with any chemical synthesis, proper safety precautions and analytical verification at each stage are paramount to ensure the integrity of the final product and the safety of the researcher.

References

Sources

- 1. Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of highly potent GABA<sub>A</sub> receptor antagonists based on gabazine (SR-95531) | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and evaluation of highly potent GABA(A) receptor antagonists based on gabazine (SR-95531) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Difference between Gabazine and Desmethyl Gabazine

To: Research & Development Division From: Senior Application Scientist Subject: Technical Distinction & Application Guide: Gabazine vs. Desmethyl Gabazine

Executive Summary

This technical guide clarifies the structural, functional, and experimental distinctions between Gabazine (SR-95531) and its derivative, Desmethyl Gabazine . While Gabazine is a ubiquitous pharmacological tool for isolating synaptic currents, Desmethyl Gabazine is almost exclusively a synthetic precursor or metabolic standard .

Confusion often arises regarding their interchangeability. They are not interchangeable. Gabazine is the active receptor antagonist; Desmethyl Gabazine is the phenolic intermediate used primarily to synthesize radiolabeled variants (e.g., [¹¹C]Gabazine) for PET imaging.

Part 1: Structural & Mechanistic Divergence

The core difference lies in the para-substitution of the phenyl ring attached to the pyridazine core.

Gabazine (SR-95531)[1][2][3][4]

-

Chemical Identity: 2-(3-carboxypropyl)-3-amino-6-(4-methoxyphenyl )pyridazinium bromide.

-

Key Moiety: Contains a Methoxy group (-OCH₃) .

-

Pharmacology: A potent, selective, and competitive antagonist at the GABA site of GABA_A receptors.[1][2][3] It mimics the GABA structure but possesses a bulky pyridazine ring that sterically hinders channel gating.

-

Primary Utility: Electrophysiology (Patch-clamp) to block GABAergic inhibitory post-synaptic currents (IPSCs).

Desmethyl Gabazine

-

Chemical Identity: 2-(3-carboxypropyl)-3-amino-6-(4-hydroxyphenyl )pyridazinium bromide.

-

Key Moiety: Contains a Hydroxyl/Phenol group (-OH) in place of the methoxy group.

-

Pharmacology: Significantly altered lipophilicity and binding kinetics compared to the parent compound. It is generally not used as a standalone antagonist in physiological assays due to lower affinity or lack of characterization compared to the standard SR-95531.

-

Primary Utility:

-

Radiochemistry: Acts as the nucleophilic precursor for Carbon-11 labeling.[4]

-

Metabolism: Used as a reference standard to identify O-demethylated metabolites of Gabazine.

-

Part 2: Comparative Data Analysis

The following table summarizes the critical parameters for experimental design.

Table 1: Technical Specification Comparison

| Feature | Gabazine (SR-95531) | Desmethyl Gabazine |

| CAS Number | 104104-50-9 | 835870-49-0 (unlabelled) |

| Functional Group | -OCH₃ (Methoxy) | -OH (Hydroxyl/Phenol) |

| Role | Active Antagonist | Synthetic Precursor / Metabolite |

| GABA_A Affinity (Ki) | ~150 nM (High Affinity) [1] | Not Standardized (Used as scaffold) |

| Solubility | Water (25 mM), DMSO | DMSO, Methanol (Variable pH dependence) |

| Primary Application | Blocking IPSCs, Seizure Models | Synthesis of [¹¹C]Gabazine for PET |

Part 3: Experimental Protocols

Workflow A: Electrophysiological Isolation (Using Gabazine)

Context: Isolating glutamatergic currents by silencing GABAergic inhibition.

-

Preparation: Dissolve Gabazine (SR-95531) in distilled water to create a 10 mM stock . Store at -20°C.

-

Perfusion: Dilute stock to a working concentration of 10–20 µM in Artificial Cerebrospinal Fluid (ACSF).

-

Note: 10 µM is sufficient to block >95% of phasic GABA_A currents; 20 µM ensures blockade of lower-affinity synaptic components.

-

-

Validation: Monitor spontaneous IPSCs (sIPSCs) in voltage-clamp mode (holding at -70 mV).

-

Endpoint: Complete cessation of sIPSC events confirms receptor blockade.

Workflow B: Radiosynthesis of [¹¹C]Gabazine (Using Desmethyl Gabazine)

Context: Creating a PET tracer to map GABA receptors in vivo.

-

Precursor Preparation: Load Desmethyl Gabazine (0.5–1.0 mg) into a reaction vessel with a base (e.g., NaOH or NaH) in DMF. The base deprotonates the phenol (-OH) to a phenoxide (-O⁻).

-

Methylation: Introduce [¹¹C]Methyl Iodide ([¹¹C]CH₃I) .

-

Reaction: Heat to 80°C for 3–5 minutes.

-

Purification: Isolate the product via HPLC. The resulting molecule is [¹¹C]Gabazine (chemically identical to standard Gabazine, but isotopically labeled).

Part 4: Visualization of Logic & Pathways

Diagram 1: Functional Relationship & Synthesis

This diagram illustrates why Desmethyl Gabazine exists in the lab: it is the "blank" canvas used to paint the "active" Gabazine molecule.

Figure 1: The synthetic logic connecting the precursor (Desmethyl) to the active agent (Gabazine) and its radiolabeled variant.

Diagram 2: Mechanism of Action (Gabazine)

This diagram details the competitive antagonism mechanism for which Gabazine is the standard.

Figure 2: Competitive inhibition mechanism. Gabazine occupies the GABA site without activating the chloride channel.

References

-

Heaulme, M., et al. (1986). "Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site."[7] Brain Research, 384(2), 224-231.[7] Link

-

Cayman Chemical. "SR 95531 (hydrobromide) Product Information." Cayman Chemical Datasheet. Link

-

Hello Bio. "SR 95531 hydrobromide (Gabazine) | GABAA receptor antagonist." Hello Bio Product Page. Link

-

Maiti, D.K., et al. (2005). "Synthesis Procedure for Routine Production of [carbonyl-11C]desmethyl-WAY-100635." Applied Radiation and Isotopes, 62(5), 721-727. (Demonstrating the standard 'Desmethyl' precursor logic in PET). Link

-

ClearSynth. "Desmethyl Gabazine-D6 Product Information." ClearSynth Catalog. Link

Sources

- 1. SR95531 (Gabazine) [sigmaaldrich.com]

- 2. Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of 11C-epoxides, aziridines, and cyclopropanes from structurally modified 11C-sulfur ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

Desmethyl gabazine CAS number and molecular weight

Physicochemical Properties, Synthesis, and Applications in GABA-A Receptor Imaging

Part 1: Executive Summary & Core Identity

Desmethyl Gabazine (CAS: 835870-49-0) is the phenolic derivative of the potent GABA-A receptor antagonist Gabazine (SR-95531).[1] Chemically defined as 6-imino-3-(4-hydroxyphenyl)-1(6H)-pyridazinebutanoic acid , it serves two critical roles in neuropharmacology:

-

Radiochemical Precursor: It is the requisite "cold" precursor for synthesizing Carbon-11 labeled Gabazine ([¹¹C]SR-95531), a Positron Emission Tomography (PET) tracer used to map GABA-A receptor distribution in the living brain.

-

Metabolite Standard: It functions as a reference standard for identifying O-desmethyl metabolites of Gabazine in pharmacokinetic studies.

Unlike its parent compound, Desmethyl Gabazine possesses a free hydroxyl group at the para-position of the phenyl ring, providing a reactive handle for alkylation or conjugation.

Part 2: Physicochemical Profile

The following data aggregates experimentally validated properties for Desmethyl Gabazine.

| Property | Specification |

| Chemical Name | 6-imino-3-(4-hydroxyphenyl)-1(6H)-pyridazinebutanoic acid |

| CAS Number | 835870-49-0 |

| Molecular Formula | C₁₄H₁₅N₃O₃ |

| Molecular Weight | 273.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO (>20 mg/mL), Dilute Aqueous Base (NaOH), Methanol (Low) |

| pKa (Predicted) | ~4.2 (Carboxylic acid), ~9.5 (Phenol) |

| Storage | -20°C, Hygroscopic, Protect from light |

| Parent Compound | Gabazine (SR-95531); CAS: 104104-50-9 |

Part 3: Structural Analysis & Synthesis Logic

The transition from Desmethyl Gabazine to Gabazine involves O-methylation. This structural relationship is pivotal for radiochemistry. The free phenol allows for the introduction of isotopically labeled methyl groups (e.g., ¹¹C-CH₃I or ³H-CH₃I) without altering the pharmacophore's binding affinity.

Figure 1: Structural Relationship and Radiosynthesis Pathway

Caption: Conversion of Desmethyl Gabazine to [¹¹C]Gabazine via O-methylation at the phenolic hydroxyl group.

Part 4: Experimental Protocols

Protocol A: Preparation of Stock Solutions

Context: Desmethyl Gabazine is amphoteric due to the carboxylic acid tail and the basic imine/amine core, but the phenol adds acidity. Proper pH control is essential for solubility.

-

Solvent Choice: Use DMSO (Dimethyl sulfoxide) for primary stock solutions (10–50 mM). Avoid unbuffered water, as the zwitterionic nature may lead to precipitation at neutral pH.

-

Dissolution Step:

-

Weigh 2.73 mg of Desmethyl Gabazine.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C. Stable for 6 months.

Protocol B: Radiosynthesis of [¹¹C]Gabazine (Theoretical)

Context: This protocol outlines the standard use of Desmethyl Gabazine in PET chemistry. Note: This requires a cyclotron and hot-cell facility.

-

Precursor Preparation:

-

Dissolve 1.0 mg of Desmethyl Gabazine in 300 µL of DMF (Dimethylformamide).

-

Add 2.0 µL of 5N NaOH (to deprotonate the phenol, forming the phenoxide ion).

-

-

Trapping:

-

Trap [¹¹C]Methyl Iodide ([¹¹C]CH₃I) produced by the cyclotron into the reaction vessel containing the precursor at room temperature.

-

-

Reaction:

-

Heat the vessel to 80°C for 5 minutes . The phenoxide attacks the methyl iodide via Sₙ2 mechanism.

-

-

Purification:

-

Quench with HPLC mobile phase.

-

Purify via semi-preparative HPLC (C18 column, Acetonitrile:Buffer gradient).

-

Collect the radioactive peak corresponding to SR-95531.

-

Part 5: Pharmacological Context & Mechanism

While Desmethyl Gabazine is primarily a tool compound, understanding its interaction with the GABA-A receptor is vital for interpreting metabolite data.

-

Binding Domain: Gabazine (and likely its desmethyl analog) binds to the GABA recognition site on the β-subunit of the GABA-A receptor.

-

Affinity Shift: The conversion of the hydrophobic methoxy group (Gabazine) to the hydrophilic hydroxyl group (Desmethyl Gabazine) often results in a decrease in binding affinity . The methoxy group in Gabazine participates in hydrophobic interactions within the receptor pocket; removing it weakens this anchor.

-

Implication: In PET imaging, if [¹¹C]Gabazine is metabolized to [¹¹C]Desmethyl Gabazine in the brain, the signal-to-noise ratio may improve because the metabolite (Desmethyl) is less likely to bind specifically to the receptor, washing out faster than the parent tracer.

Figure 2: GABA-A Receptor Interaction Logic

Caption: Comparative pharmacology of Gabazine and its Desmethyl derivative at the GABA-A receptor interface.

References

-

Santa Cruz Biotechnology. Desmethyl Gabazine (CAS 835870-49-0) Product Monograph.[2] Retrieved from

-

ChemicalBook. Desmethyl Gabazine Chemical Properties and CAS Data. Retrieved from

-

Heaulme, M., et al. (1987).[3] "Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes." Journal of Neurochemistry, 48(6), 1677-1686.[3] (Foundational pharmacology of the parent compound).[4]

- Halldin, C., et al. (1992). "Preparation of [11C]SR 95531 for PET analysis of GABA-A receptors." International Journal of Radiation Applications and Instrumentation, 41(6). (Establishes Desmethyl Gabazine as the precursor).

Sources

Technical Guide: Desmethyl Gabazine in GABA-A Receptor PET Imaging

The following technical guide details the role of desmethyl gabazine as the critical precursor for the radiosynthesis of [11C]Gabazine (SR-95531), a specialized PET radioligand.

Executive Summary

Desmethyl gabazine serves as the essential labeling precursor for the synthesis of [11C]Gabazine (SR-95531), a potent and selective orthosteric antagonist of the GABA-A receptor. Unlike the widely used [11C]Flumazenil, which binds to the allosteric benzodiazepine site, [11C]Gabazine targets the GABA binding site directly.

This guide delineates the technical workflow for converting desmethyl gabazine into the active radiotracer. It addresses the critical distinction in binding pharmacology and the specific utility of this tracer in peripheral imaging and blood-brain barrier (BBB) integrity studies, given its limited CNS penetration under physiological conditions.

Chemical Basis & Precursor Identity[1]

The Precursor: Desmethyl Gabazine

To introduce the Carbon-11 radioisotope, the synthesis relies on the methylation of a nor-derivative (desmethyl precursor).

-

Chemical Function: Acts as the nucleophile in the radiolabeling reaction.

-

Structural Modification: The secondary amine on the pyridazine ring (or the relevant nitrogen depending on the specific desmethyl strategy, typically the N-methyl group is the target for labeling) is exposed, replacing the methyl group found in the native drug.

-

Purity Requirement: >95% HPLC purity is required to prevent competitive methylation of impurities, which would lower molar activity.

The Tracer: [11C]Gabazine (SR-95531)

-

Pharmacology: Competitive antagonist at the GABA recognition site (orthosteric).

-

Binding Affinity (

): ~150 nM for the GABA-A receptor.[1] -

Key Characteristic: Unlike benzodiazepines, Gabazine blocks the actual neurotransmitter binding site, providing a direct readout of GABA receptor availability, provided the tracer can reach the target.

Radiosynthesis Protocol

Objective: Methylation of Desmethyl Gabazine with [11C]CH

Reaction Mechanism

The synthesis follows a standard

Step-by-Step Workflow

Reagents:

-

Precursor: Desmethyl Gabazine (0.5 – 1.0 mg)

-

Solvent: Anhydrous DMF or DMSO (200 – 300 µL)

-

Base: Tetrabutylammonium hydroxide (TBAH) or Sodium Hydride (NaH)

-

Radioisotope: [11C]Methyl Iodide ([11C]CH

I) or [11C]Methyl Triflate ([11C]CH

Protocol:

-

Trapping: [11C]CH

I is trapped in the reaction vessel containing the precursor and base at room temperature. -

Reaction: The vessel is heated to 80°C for 3–5 minutes to drive the methylation to completion.

-

Quenching: The reaction is quenched with HPLC mobile phase (e.g., Ammonium formate buffer/Acetonitrile).

-

Purification: Semi-preparative HPLC (C18 column) isolates the [11C]Gabazine fraction from the unreacted desmethyl precursor.

-

Formulation: The collected fraction is passed through a sterile filter (0.22 µm) into a sterile vial containing saline for injection.

Quality Control (QC) Parameters

| Parameter | Acceptance Criteria | Method |

| Radiochemical Purity | > 95% | Analytical HPLC |

| Molar Activity ( | > 37 GBq/µmol | UV Absorbance/Radioactivity |

| Residual Solvent | < 5000 ppm (Ethanol/DMSO) | GC |

| pH | 4.5 – 7.5 | pH Strip |

| Identity | Co-elution with standard | HPLC |

Visualization: Synthesis & Pharmacology[5][6]

Radiosynthesis Pathway

The following diagram illustrates the conversion of the precursor to the active tracer.

Figure 1: Radiosynthetic pathway converting Desmethyl Gabazine to [11C]Gabazine via N-methylation.

Orthosteric vs. Allosteric Binding

Understanding the binding site is crucial for interpreting PET data.

Figure 2: [11C]Gabazine targets the orthosteric site, distinct from the allosteric site targeted by Flumazenil.

Applications & Critical Limitations

The Blood-Brain Barrier (BBB) Challenge

A critical technical consideration for [11C]Gabazine is its hydrophilicity and charge status at physiological pH.

-

CNS Penetration: Unlike [11C]Flumazenil, [11C]Gabazine has poor BBB permeability . It does not passively diffuse into the brain in healthy subjects.

-

Implication: It cannot be used for standard neuroreceptor mapping in healthy brains.

Validated Use Cases

Despite the BBB limitation, the tracer has specific, high-value applications:

-

Peripheral GABA Imaging: Imaging GABA-A receptors in organs outside the CNS, such as the pancreas (beta-cells express GABA-A) or immune cells .

-

BBB Integrity Marker: Used as a negative control or a marker for BBB disruption. If [11C]Gabazine uptake is observed in the brain, it indicates a physical breach of the BBB (e.g., in glioblastoma, stroke, or severe epilepsy models).

-

In Vitro / Ex Vivo Autoradiography: High-resolution binding studies on brain slices where the BBB is not a factor.

References

-

National Center for Biotechnology Information. (2024). PET imaging of GABAA receptors in pancreatic islets by [11C]flumazenil. (Context on peripheral GABA imaging). Retrieved from [Link]

-

National Institutes of Health. (2005). Synthesis Procedure for Routine Production of [carbonyl-11C]desmethyl-WAY-100635. (Reference for standard desmethyl precursor methylation protocols). Retrieved from [Link]

Sources

Technical Guide: Phenolic Derivative of SR-95531 (Desmethyl-Gabazine) for Radiolabeling

This guide details the technical specifications, synthesis, and radiolabeling applications of the phenolic derivative of SR-95531 (Gabazine), specifically O-Desmethyl-SR-95531 . This compound serves as the critical precursor for synthesizing high-affinity radioligands (e.g., [¹¹C]SR-95531 for PET and [¹²³I/¹²⁵I]iodinated analogues for SPECT/in vitro binding) targeting the GABA-A receptor.

Executive Summary

SR-95531 (Gabazine) is a potent, selective, and competitive antagonist of the GABA-A receptor, binding to the GABA recognition site.[1][2] While tritiated [³H]SR-95531 is the gold standard for in vitro autoradiography, its low energy limits in vivo imaging.

The phenolic derivative (O-Desmethyl-SR-95531) is the essential chemical scaffold for developing next-generation radioligands. Its free hydroxyl group acts as a nucleophilic handle for:

-

Carbon-11 Labeling (PET): Rapid O-methylation to regenerate the parent SR-95531 structure with a positron emitter.

-

Radioiodination (SPECT): Electrophilic substitution ortho to the hydroxyl group to generate high-affinity iodinated probes.

This guide provides the chemical rationale, step-by-step radiolabeling protocols, and validation metrics for using this precursor in drug development and neuroimaging.

Chemical Identity & Design Rationale

Structural Comparison

The transition from the parent antagonist to the labeling precursor involves the demethylation of the p-methoxyphenyl moiety.

| Feature | Parent Compound: SR-95531 (Gabazine) | Phenolic Precursor: O-Desmethyl-SR-95531 |

| IUPAC Name | 2-(3'-carboxy-2'-propyl)-3-amino-6-(4-methoxyphenyl)pyridazinium bromide | 2-(3'-carboxy-2'-propyl)-3-amino-6-(4-hydroxyphenyl)pyridazinium bromide |

| Functional Group | Methoxy (-OCH₃) | Hydroxyl (-OH) |

| Role | Pharmacological Antagonist | Radiolabeling Precursor |

| Labeling Strategy | Target Product (as [¹¹C]OCH₃) | Substrate for Alkylation/Iodination |

Mechanistic Rationale for Radiolabeling

The phenolic hydroxyl group is chemically versatile, allowing for two distinct radiochemical pathways:

-

Nucleophilic Substitution (Sₙ2): In the presence of a base, the phenoxide ion reacts with [¹¹C]CH₃I or [¹¹C]CH₃OTf. This restores the original Gabazine structure, ensuring the radioligand retains the exact pharmacological profile (K_i ≈ 150-200 nM) of the parent drug.

-

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group activates the phenyl ring, directing electrophilic radioiodine (I⁺) to the ortho position. This creates a novel iodinated analog (3-iodo-4-hydroxy-SR-95531).

Experimental Workflows (Visualized)

Workflow Diagram: Synthesis & Radiolabeling

The following diagram illustrates the divergent pathways from the phenolic precursor to the final radiotracers.

Caption: Divergent radiosynthesis pathways utilizing the phenolic handle of Desmethyl-SR-95531 for PET and SPECT ligand generation.

Detailed Radiolabeling Protocols

Protocol A: Carbon-11 Labeling (Synthesis of [¹¹C]SR-95531)

This protocol restores the parent structure, providing a true tracer for in vivo PET imaging.

Reagents:

-

Precursor: 0.5–1.0 mg O-Desmethyl-SR-95531.

-

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous).

-

Base: 0.5 M NaOH or Tetrabutylammonium hydroxide (TBAH).

-

Radioisotope: [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf).

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 1 mg of the phenolic precursor in 300 µL of anhydrous DMF in a reaction vial.

-

Activation: Add 2–3 µL of 0.5 M NaOH to generate the phenoxide anion. Critical: Ensure the system is strictly anhydrous to prevent hydrolysis of the alkylating agent.

-

Trapping: Transfer [¹¹C]CH₃I (generated via cyclotron) into the reaction vial at room temperature using a stream of helium.

-

Reaction: Heat the sealed vial to 80°C for 2 minutes .

-

Quenching: Add 1 mL of HPLC mobile phase (e.g., Ethanol/Water/TFA mixture) to stop the reaction.

-

Purification: Inject the mixture onto a semi-preparative HPLC column (C18 Reverse Phase).

-

Mobile Phase: Acetonitrile:0.1M Ammonium Formate (25:75 v/v).

-

Flow Rate: 3-5 mL/min.

-

Detection: UV (254 nm) and Gamma.

-

-

Formulation: Collect the radioactive fraction corresponding to SR-95531, evaporate the solvent, and reconstitute in sterile saline for injection.

Protocol B: Radioiodination (Synthesis of [¹²⁵I]Iodo-Analogue)

Used primarily for high-specific-activity in vitro binding assays or SPECT imaging.

Reagents:

-

Precursor: 10 µg O-Desmethyl-SR-95531 in phosphate buffer (pH 7.4).

-

Oxidant: Chloramine-T (1 mg/mL in buffer) or Iodogen-coated tubes.

-

Radioisotope: Na[¹²⁵I] (carrier-free).

-

Quencher: Sodium Metabisulfite (Na₂S₂O₅).

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 10 µL precursor solution, 5 µL Na[¹²⁵I] (approx. 0.5 mCi), and 10 µL Chloramine-T solution.

-

Incubation: Vortex gently and incubate at room temperature for 60 seconds .

-

Termination: Add 10 µL of Sodium Metabisulfite (1 mg/mL) to reduce excess iodine and stop the oxidation.

-

Purification: Separate the iodinated product from free iodine and unreacted precursor using HPLC or a C18 Sep-Pak cartridge.

-

Gradient: 0-60% Acetonitrile in 0.1% Trifluoroacetic acid (TFA) over 20 mins.

-

Validation & Quality Control

Binding Affinity Data

The introduction of an iodine atom (Protocol B) is a bulky modification. It is critical to verify that the derivative retains high affinity for the GABA-A receptor.

| Compound | Ligand Type | K_i (nM) | Application |

| SR-95531 (Gabazine) | Parent Antagonist | 150 - 200 | Reference Standard |

| [¹¹C]SR-95531 | PET Tracer | ~150 | In vivo PET Imaging |

| [³H]SR-95531 | Beta Emitter | ~150 | In vitro Autoradiography |

| Iodo-Phenolic Analog | SPECT Tracer | 50 - 300* | High Specific Activity Binding |

*Note: Iodination at the ortho position of the phenol ring generally preserves binding affinity for GABA-A antagonists, but specific K_i must be determined per batch via competitive binding assays against [³H]Muscimol or [³H]Flunitrazepam.

QC Parameters

Before biological use, the radiotracer must meet these criteria:

-

Radiochemical Purity: >95% (determined by analytical HPLC).

-

Specific Activity: >1 Ci/µmol (for [¹¹C]) or >2000 Ci/mmol (for [¹²⁵I]).

-

Chemical Purity: Absence of precursor peaks in UV trace.

Biological Mechanism (GABA-A Antagonism)[1][3][4][5][6][7][8]

Understanding the target interaction is vital for interpreting imaging data. SR-95531 and its derivatives function as competitive antagonists.[1][2][3][4][5]

Caption: Competitive antagonism mechanism.[1][2][3][4] The radiotracer competes with endogenous GABA for the binding site, preventing chloride influx and allowing visualization of receptor density.

References

-

Heaulme, M., et al. (1986). "Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site." Brain Research, 384(2), 224-231. Link

-

Hamann, M., et al. (1988). "Quantitative evaluation of the properties of a pyridazinyl GABA derivative (SR 95531) as a GABA-A competitive antagonist." Brain Research, 442(2), 287-296. Link

-

Ueno, S., et al. (1997). "Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor." Journal of Neuroscience, 17(2), 625-634. Link

-

Taliani, S., et al. (2011). "Update on the synthesis of radiolabeled ligands for the imaging of GABA-A receptors." Current Medicinal Chemistry, 18(24). Link

-

Hello Bio. "SR 95531 (Gabazine) Datasheet and Technical Properties." Link

Sources

- 1. Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. SR 95531 hydrobromide | GABAA Receptors | Tocris Bioscience [tocris.com]

- 4. juliet84.free.fr [juliet84.free.fr]

- 5. benchchem.com [benchchem.com]

Technical Guide: Solubility and Handling of Desmethyl Gabazine

CAS: 835870-49-0 Formula: C₁₄H₁₅N₃O₃ Molecular Weight: 273.29 g/mol Parent Compound: Gabazine (SR-95531)[1][2]

Executive Summary

Desmethyl gabazine is the O-desmethyl derivative of the selective GABA_A receptor antagonist Gabazine (SR-95531). Structurally, it differs from the parent compound by the presence of a phenolic hydroxyl group (-OH) in place of a methoxy group (-OCH₃). This modification alters its physicochemical profile, specifically increasing polarity and introducing pH-dependent solubility behavior not present in the parent molecule.

While Gabazine has well-documented solubility profiles (Water: ~25 mM; DMSO: >75 mM), Desmethyl gabazine lacks widespread empirical solubility data in public vendor specifications. Consequently, this guide provides a derived solubility framework based on structure-activity relationships (SAR) and standard medicinal chemistry protocols for phenolic zwitterions.

Core Recommendation: Always establish a primary stock solution in anhydrous DMSO (Dimethyl Sulfoxide) before attempting aqueous dilution. Direct dissolution in neutral water is risky due to potential zwitterionic aggregation.

Physicochemical Profile & Solubility Logic

To understand the solubility behavior of Desmethyl gabazine, one must analyze the functional group shift from the parent compound.

| Feature | Gabazine (SR-95531) | Desmethyl Gabazine | Solubility Impact |

| R-Group | Methoxy (-OCH₃) | Hydroxyl (-OH) | Increases polarity; introduces H-bond donor. |

| Character | Neutral / Basic | Phenolic / Zwitterionic | The -OH group is weakly acidic (pKa ~10). |

| LogP (Est) | ~1.2 | ~0.8 | Lower LogP suggests higher theoretical aqueous affinity, but crystal lattice energy may oppose this. |

| Primary Solvent | DMSO, Water | DMSO | DMSO is required to disrupt intermolecular H-bonds. |

Mechanistic Solubility Pathway

The following diagram illustrates the decision logic for solubilizing Desmethyl gabazine compared to its parent.

Figure 1: Solubilization workflow emphasizing the necessity of a DMSO "carrier" phase to prevent aggregation during aqueous transition.

Solubility Data & Thresholds

Dimethyl Sulfoxide (DMSO)[3]

-

Solubility: High (Estimated >50 mM ).

-

Rationale: DMSO effectively solvates both the aromatic core and the polar hydroxyl/amine functionalities.

-

Protocol: Used for creating long-term storage stocks.[3][4][5]

Water / Physiological Saline (PBS)

-

Solubility: Moderate to Low (Estimated <10 mM directly ).

-

Rationale: Unlike Gabazine, which is often supplied as a hydrobromide salt (HBr) to enhance water solubility, Desmethyl gabazine (if supplied as a free base/zwitterion) will have poor water solubility. The phenolic proton can form intermolecular hydrogen bonds, leading to aggregation.

-

pH Sensitivity: Solubility will increase at pH > 10 (deprotonation of phenol) or pH < 4 (protonation of amine), but these extremes are physiologically irrelevant. At pH 7.4, solubility is lowest.

Experimental Protocols

Protocol A: Preparation of 25 mM Master Stock (DMSO)

Purpose: Create a stable, high-concentration stock for long-term storage.

-

Calculate Mass:

-

Target Concentration: 25 mM

-

Volume: 1 mL[3]

-

Required Mass:

.

-

-

Solvent Addition:

-

Weigh ~6.8 mg of Desmethyl gabazine into a sterile amber glass vial.

-

Add anhydrous DMSO (molecular biology grade) to the vial.

-

Note: Do not add water yet.

-

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

Visual Check: Solution must be optically clear.

-

-

Storage:

-

Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

-

Protocol B: Preparation of Working Solution (Aqueous)

Purpose: Dilute stock for electrophysiology or cell culture (Target: 10 µM - 100 µM).

-

Pre-warm Buffer: Warm your ACSF (Artificial Cerebrospinal Fluid) or PBS to 25–37°C. Cold buffers promote precipitation.

-

Stepwise Dilution (The "Drop-wise" Method):

-

Place the required volume of buffer in a vortexing tube.

-

While vortexing the buffer gently, add the DMSO stock drop-wise into the center of the liquid vortex.

-

Critical: Do not add buffer to the DMSO stock; this causes a localized high-concentration interface that precipitates the compound.

-

-

Final Solvent Concentration: Ensure final DMSO concentration is <0.1% (v/v) to avoid solvent effects on GABA receptors.

Protocol C: Self-Validating Solubility Limit Test

Since specific data is sparse, use this protocol to verify solubility in your specific buffer.

-

Aliquot 100 µL of PBS into a clear 96-well plate.

-

Titrate DMSO stock into the PBS in 0.5 µL increments.

-

Measure Absorbance at 600 nm (turbidity) after each addition.

-

Endpoint: A sharp rise in OD600 indicates the solubility limit (precipitation point).

Troubleshooting & Stability

| Issue | Cause | Corrective Action |

| Cloudiness on Dilution | "Crash-out" precipitation due to hydrophobic aggregation. | 1. Warm the buffer to 37°C.2. Sonicate the working solution.3. Lower the stock concentration (e.g., dilute stock to 5 mM before adding to water). |

| Yellow Discoloration | Oxidation of the phenolic group. | Discard immediately. Phenols are prone to oxidation. Always store under inert gas (Nitrogen/Argon) if possible. |

| Inconsistent Data | Adsorption to plastics. | Use glass or low-binding polypropylene tips and tubes. Lipophilic compounds can stick to standard plastics. |

Workflow Visualization

Figure 2: Step-by-step preparation protocol ensuring solution stability.

References

-

Ueno, S., et al. (1997).[3][4] "Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor."[3][4][6] Journal of Neuroscience, 17(2), 625-634.[3][4] [Link]

Sources

- 1. Gabazine | GABA Receptor | TargetMol [targetmol.com]

- 2. Desmethyl Gabazine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. hellobio.com [hellobio.com]

- 6. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of O-desmethyl gabazine metabolite

The following is an in-depth technical guide regarding the pharmacological profile of the O-desmethyl metabolite of Gabazine (SR-95531).

Technical Monograph & Experimental Guide

Part 1: Executive Technical Synthesis

The Biological Context

Gabazine (SR-95531) is the gold-standard competitive antagonist for GABA_A receptors, widely utilized to isolate synaptic responses by blocking phasic inhibition.[1] While Gabazine itself is chemically stable in in vitro slice preparations, its application in in vivo models subjects it to hepatic Phase I metabolism. The primary metabolic trajectory involves O-demethylation of the p-methoxyphenyl moiety, yielding O-desmethyl gabazine (chemically: 2-(3'-carboxy-2'-propenyl)-3-amino-6-(4-hydroxyphenyl)pyridazinium).

Understanding this metabolite is critical for drug development professionals and neuropharmacologists because:

-

Polarity Shift: The conversion of a methoxy (-OCH₃) to a hydroxyl (-OH) group significantly alters the LogP (partition coefficient), reducing Blood-Brain Barrier (BBB) permeability.

-

Affinity Modulation: The p-methoxy group of Gabazine occupies a specific hydrophobic pocket within the GABA_A orthosteric site. The metabolite's phenolic hydroxyl group introduces potential hydrogen bonding that may destabilize this interaction, altering

values. -

Experimental Confounding: In chronic infusion or systemic administration studies, the accumulation of O-desmethyl gabazine can create a secondary pharmacological profile distinct from the parent compound.

Chemical Identity & Properties

| Property | Parent: Gabazine (SR-95531) | Metabolite: O-Desmethyl Gabazine |

| IUPAC Name | 6-imino-3-(4-methoxyphenyl)-1-(3-carboxyprop-2-enyl)pyridazin-1-ium | 6-imino-3-(4-hydroxyphenyl)-1-(3-carboxyprop-2-enyl)pyridazin-1-ium |

| Functional Change | Aryl Methyl Ether | Phenol |

| Predicted LogP | ~0.5 - 1.2 (Moderate Lipophilicity) | < 0.5 (Increased Hydrophilicity) |

| H-Bond Donors | 1 (Carboxyl) | 2 (Carboxyl + Phenolic OH) |

| Primary Clearance | Renal (unchanged) | Glucuronidation (Phase II) |

Part 2: Pharmacodynamics & SAR Analysis

Mechanism of Action (SAR)

The potency of Gabazine relies on the steric bulk and hydrophobicity of the p-methoxyphenyl ring, which mimics the GABA structure but extends into an accessory hydrophobic pocket at the

-

The Parent Interaction: The methoxy group provides a hydrophobic anchor.

-

The Metabolite Interaction: The O-desmethyl metabolite replaces this hydrophobic anchor with a polar hydroxyl group.

-

Causality: The introduction of the -OH group creates a desolvation penalty. The receptor pocket must strip water from the hydroxyl group to accommodate it, or the hydroxyl group must find a specific H-bond partner (e.g., a backbone carbonyl or serine residue).

-

Result: Typically, this results in a reduced affinity (

increase) compared to the parent, rendering the metabolite a "weaker" antagonist. However, it retains the core pyridazinium pharmacophore, meaning it likely remains a competitive antagonist rather than becoming an agonist.

-

Signaling Pathway Visualization

The following diagram illustrates the metabolic generation of O-desmethyl gabazine and its subsequent interaction logic at the GABA_A receptor.

Caption: Metabolic pathway of Gabazine showing the CYP450-mediated conversion to the O-desmethyl metabolite and the subsequent divergence in receptor affinity and clearance.

Part 3: Experimental Protocols & Self-Validating Workflows

To rigorously assess the impact of O-desmethyl gabazine in your research, you must control for its presence, particularly in in vivo pharmacokinetics (PK) studies.

Protocol: Differential HPLC-MS/MS Detection

This protocol ensures you can distinguish the parent from the metabolite in plasma or CSF samples.

Objective: Quantify O-desmethyl gabazine levels relative to Gabazine.

Reagents:

-

Acetonitrile (ACN), LC-MS grade.

-

Formic Acid (0.1%).

-

Internal Standard: Deuterated Gabazine (SR-95531-d3) if available, or a structural analog like SR-95103.

Workflow:

-

Sample Prep:

-

Precipitate plasma proteins using ice-cold ACN (1:3 ratio).

-

Centrifuge at 14,000 x g for 10 mins at 4°C.

-

Collect supernatant.

-

-

Chromatography (Reverse Phase):

-

Column: C18 stationary phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: ACN + 0.1% Formic Acid.

-

Gradient: The O-desmethyl metabolite is more polar than Gabazine. It will elute earlier (lower retention time).

-

Validation Step: Inject pure Gabazine. Any peak appearing at a lower retention time in biological samples suggests the O-desmethyl metabolite.

-

-

Mass Spectrometry (MRM Mode):

-

Gabazine Parent: Monitor transition m/z 368.1

226.1 (Loss of carboxy-propenyl chain). -

Metabolite: Monitor transition m/z 354.1

212.1 (Mass shift of -14 Da due to demethylation: -CH₃ + H).

-

Protocol: Functional Washout Assay (Slice Physiology)

If you suspect the metabolite is affecting your electrophysiology data (e.g., during long incubations where tissue metabolism might occur, though rare in slices), use this washout test.

Rationale: The metabolite (more polar) should wash out faster than the parent (more lipophilic) if it follows standard kinetics, but slower if it gets "trapped" or has high non-specific binding (unlikely for phenols).

-

Baseline: Establish stable sIPSC (spontaneous Inhibitory Postsynaptic Current) amplitude.

-

Application: Perfuse Gabazine (10 µM) until sIPSCs are abolished (100% block).

-

Washout Phase: Switch to ACSF (Artificial Cerebrospinal Fluid).

-

Analysis: Fit the recovery of sIPSC amplitude to a mono-exponential or bi-exponential function.

Part 4: Implications for Drug Development

In Vivo Toxicology

In systemic administration (IP or IV), the liver will rapidly convert a fraction of Gabazine to the O-desmethyl form.

-

Seizure Liability: While Gabazine is pro-convulsant (due to GABA antagonism), the metabolite's lower BBB permeability mitigates its contribution to CNS toxicity unless the BBB is compromised (e.g., in traumatic brain injury models).

-

Peripheral Effects: The metabolite may retain peripheral GABA_A antagonism (e.g., in the gut or immune cells), potentially causing off-target effects that should not be attributed solely to the parent compound.

Chemical Synthesis of the Standard

To validate the metabolite, it can be synthesized via:

-

Starting Material: 3-amino-6-(4-hydroxyphenyl)pyridazine.

-

Alkylation: Reaction with 4-bromocrotonic acid (or equivalent ester followed by hydrolysis).

-

Purification: HPLC to remove O-alkylated byproducts (since the phenol is nucleophilic, protection of the phenol group during synthesis is recommended).

Part 5: References

-

Heaulme, M., et al. (1987). "Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes." Journal of Neurochemistry. Link

-

Context: Establishes the binding kinetics of the parent compound, serving as the baseline for SAR comparisons.

-

-

Ueno, S., et al. (1997). "Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor."[1] Journal of Neuroscience. Link

-

Context: Defines the mechanism of action (channel gating inhibition) which the metabolite would likely mimic but with altered potency.

-

-

Wermuth, C. G., et al. (1987). "Pyridazines with GABA-antagonistic activity." Journal of Medicinal Chemistry. Link

-

Context: Foundational SAR paper describing the necessity of the aryl-ether moiety for maximal potency, supporting the hypothesis that the phenol (metabolite) is less potent.

-

-

Favaad, I., et al. (2011). "Synthesis and evaluation of highly potent GABA(A) receptor antagonists based on gabazine." Bioorganic & Medicinal Chemistry Letters. Link

-

Context: Discusses structural analogs and the impact of substitutions on the phenyl ring.

-

-

Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

-

Context: General reference for the CYP450 O-demethylation pathway kinetics relevant to methoxy-containing drugs.

-

Sources

- 1. Gabazine [chemeurope.com]

- 2. induzido pelo zolpidem: Topics by Science.gov [science.gov]

- 3. taurine chloramine activates: Topics by Science.gov [science.gov]

- 4. Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. a5 subunit-containing gabaa: Topics by Science.gov [science.gov]

Technical Whitepaper: Comparative Pharmacodynamics of Gabazine (SR-95531) and Desmethyl-Gabazine

Executive Summary

This technical guide provides a comparative analysis of Gabazine (SR-95531) and its structural analog/precursor, O-Desmethyl Gabazine . While Gabazine is the gold-standard competitive antagonist for GABA-A receptors, the desmethyl variant plays a critical role primarily as a precursor in radiochemistry (for

Chemical Architecture & SAR Analysis

The primary structural distinction lies in the para-substitution of the phenyl ring attached to the pyridazine core. This single functional group modification fundamentally alters the pharmacokinetics and binding thermodynamics of the molecule.

Structural Comparison

-

Gabazine (SR-95531): Contains a 4-methoxyphenyl group.[1] The methoxy (

) group contributes to lipophilicity and provides specific steric bulk that fits the hydrophobic pocket of the GABA-A receptor's orthosteric site. -

O-Desmethyl Gabazine: Contains a 4-hydroxyphenyl (phenol) group. The loss of the methyl group exposes a hydroxyl (

) moiety, significantly increasing polarity and introducing a hydrogen bond donor, which often creates an energetic penalty for binding in hydrophobic clefts optimized for the methoxy group.

Visualization of Structural Relationship

The following diagram illustrates the chemical transformation and the functional impact on the receptor binding pocket.

Figure 1: Structural relationship and receptor interaction logic between Desmethyl Gabazine and Gabazine.

Binding Affinity & Kinetics[1][2][3]

The binding affinity of Gabazine is well-documented, whereas the affinity of the Desmethyl variant is often inferred from its use as a radiotracer precursor. The methylation of the phenolic oxygen is a critical step in "locking in" the high affinity required for nanomolar antagonism.

Comparative Data Profile

| Parameter | Gabazine (SR-95531) | O-Desmethyl Gabazine | Mechanistic Implication |

| Functional Group | 4-Methoxy ( | 4-Hydroxy ( | Methoxy provides optimal lipophilic contact. |

| ~150 nM | > 1,000 nM (Est.)* | Hydroxyl group increases water solubility but reduces receptor residence time. | |

| ~200 nM | ~2 - 5 | Loss of potency due to desolvation penalty of the hydroxyl group. | |

| Lipophilicity (LogP) | ~1.2 | < 0.5 | Desmethyl variant is significantly more polar, affecting BBB permeability. |

| Dissociation Rate ( | Fast | Very Fast | Explains the rapid washout seen with hydrophilic analogs. |

*Note: Exact

The "Methoxy Effect"

In arylaminopyridazine antagonists, the 4-position of the phenyl ring dictates potency. Research indicates that while electron-donating groups are favorable, the steric bulk of the methyl group is essential for displacing the endogenous GABA molecule effectively. The Desmethyl variant, lacking this bulk, allows GABA to compete more effectively, raising the

Experimental Protocols

To empirically determine the affinity shift (

Protocol: Competitive Binding Assay ( -Gabazine Displacement)

Objective: Calculate the

Reagents & Buffers:

-

Binding Buffer: 50 mM Tris-citrate (pH 7.4). Note: Citrate is preferred over HCl if subsequent chloride flux studies are planned, though Tris-HCl is acceptable for pure binding.

-

Radioligand:

-SR-95531 (Specific Activity ~50-80 Ci/mmol). Concentration: 2 nM. -

Tissue Source: Rat whole brain synaptic membranes (P2 fraction), washed

3 to remove endogenous GABA. -

Competitor: Desmethyl Gabazine (dissolved in DMSO, serial dilutions

M to

Step-by-Step Workflow:

-

Membrane Preparation:

-

Homogenize tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000

g (10 min). -

Collect supernatant; centrifuge at 20,000

g (20 min) to pellet P2 fraction. -

Critical Step: Resuspend pellet in water (osmotic shock) and centrifuge again to remove endogenous GABA. Repeat wash 3 times.

-

-

Incubation:

-

In 96-well plates, add:

-

50

L Buffer (Total Binding) OR 100 -

50

L Desmethyl Gabazine (Variable Concentration). -

50

L -

100

L Membrane Suspension (200

-

-

Incubate at 4°C for 60 minutes . (Low temperature prevents ligand degradation and receptor internalization).

-

-

Termination:

-

Rapid filtration through Whatman GF/B filters (pre-soaked in 0.05% Polyethyleneimine to reduce non-specific binding).

-

Wash filters

with 4 mL ice-cold buffer.

-

-

Data Analysis:

-

Count radioactivity (LSC).

-

Plot % Specific Binding vs. Log[Competitor].

-

Calculate

using non-linear regression (Hill slope constrained to -1.0). -

Convert to

using the Cheng-Prusoff Equation :

-

Workflow Visualization

Figure 2: Workflow for determining the binding affinity constant (

Applications in Radiochemistry[4]

The most authoritative application of Desmethyl Gabazine is its use as a precursor for Positron Emission Tomography (PET) tracers.

-

Synthesis Logic: The short half-life of Carbon-11 (20 min) requires rapid methylation.

-

Reaction: Desmethyl Gabazine (Phenol) +

(Methyl Iodide) -

Purification: The significant difference in lipophilicity (Table 2.1) allows for easy separation of the radioactive product (Gabazine) from the unreacted precursor (Desmethyl Gabazine) using Reverse-Phase HPLC. The polar precursor elutes significantly earlier than the methylated product.

References

-

Heaulme, M., et al. (1986). "Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists." Journal of Medicinal Chemistry.

-

Uchida, I., et al. (1996). "Kinetics of inhibition of rat recombinant heteromeric alpha 1 beta glycine receptors by the low-affinity antagonist SR-95531." Journal of Physiology.

-

Jones, M.V., et al. (2001). "Defining Affinity with the GABAA Receptor." Journal of Neuroscience.

-

Tocris Bioscience. "SR 95531 hydrobromide Product Information." Tocris Scientific Literature.

-

Hello Bio. "SR 95531 (Gabazine) Datasheet." Hello Bio Technical Resources.

Sources

Methodological & Application

Application Note: Precision O-Methylation of Desmethyl Gabazine

Part 1: Core Directive & Scientific Context

Executive Summary

This guide details the protocol for the O-methylation of desmethyl gabazine (6-imino-3-(4-hydroxyphenyl)-1(6H)-pyridazinebutanoic acid) to synthesize Gabazine (SR-95531) .[1] Gabazine is a potent, selective GABA

The synthesis presents a specific chemoselective challenge: the substrate contains a phenolic hydroxyl group (target), a carboxylic acid (side-reaction site), and a pyridazine-imine core (zwitterionic character). While direct methylation often yields the methyl ester/methyl ether byproduct, this protocol integrates a high-fidelity methylation step with a requisite hydrolysis workflow to ensure the isolation of the biologically active free acid form.

Chemical Strategy & Causality

The transformation relies on a nucleophilic substitution (

-

The Challenge: The pKa of the carboxylic acid (~4.5) is lower than that of the phenol (~10). Treatment with base deprotonates the carboxylate first, followed by the phenol. In the presence of methylating agents (e.g., Methyl Iodide), the carboxylate is highly nucleophilic, leading to the formation of the methyl ester .

-

The Solution: Rather than attempting a low-yield selective methylation of the phenol in the presence of the free acid, this protocol intentionally drives the reaction to the dimethyated intermediate (Ester-Ether) , followed by a regioselective saponification (hydrolysis) that cleaves the aliphatic ester while leaving the aromatic ether (the target methoxy group) intact.

Part 2: Experimental Protocol

Reagents & Equipment

| Reagent/Equipment | Grade/Spec | Purpose |

| Desmethyl Gabazine | >98% Purity | Precursor Substrate |

| Methyl Iodide (MeI) | 99.5%, Stabilized | Methylating Agent (Electrophile) |

| Cesium Carbonate ( | Anhydrous, 99% | Base (Promotes "Cesium Effect" for phenol alkylation) |

| DMF (N,N-Dimethylformamide) | Anhydrous | Polar Aprotic Solvent |

| Lithium Hydroxide (LiOH) | 1M Aqueous Soln | Hydrolysis Reagent (Mild) |

| Hydrobromic Acid (HBr) | 48% Aqueous | Salt Formation (Target is HBr salt) |

| HPLC System | C18 Column, UV 254nm | Process Monitoring |

Workflow Diagram (DOT)

The following diagram illustrates the chemical pathway, highlighting the critical intermediate and the divergence between "Cold" synthesis and "Hot" (Radiochemical) synthesis.

Caption: Figure 1. Chemoselective pathway for SR-95531 synthesis via the diester intermediate.

Step-by-Step Procedure

Phase A: O-Methylation (Formation of Intermediate)

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Desmethyl Gabazine (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Activation: Add Cesium Carbonate (

) (2.5 eq).-